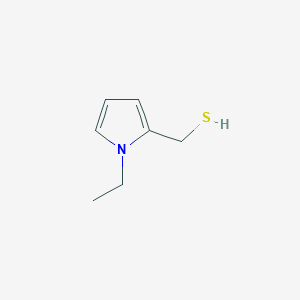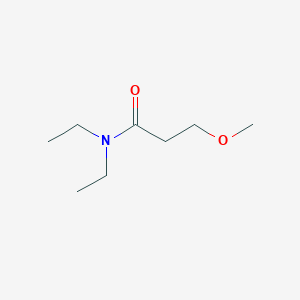
(3,6-Dimethylpyrazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dimethylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 3 and 6, and a methanamine group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanamine typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (3,6-Dimethylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
(3,6-Dimethylpyrazin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2,5-Dimethylpyrazin-3-yl)methanamine
- (2,6-Dimethylpyrazin-3-yl)methanamine
- (3,5-Dimethylpyrazin-2-yl)methanamine
Comparison: (3,6-Dimethylpyrazin-2-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine group This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(3,6-dimethylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,3,8H2,1-2H3 |
Clé InChI |
BKYCPWGIRVQORD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)


![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)





